Product packaging for 1,2-dihydroxy-7-methoxy-10-(3-methylbut-2-enyl)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione(Cat. No.:CAS No. 12626-17-4)

1,2-dihydroxy-7-methoxy-10-(3-methylbut-2-enyl)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione

Cat. No.: B1674182
CAS No.: 12626-17-4
M. Wt: 479.6 g/mol
InChI Key: WEIYXEFMCIRZHC-UHFFFAOYSA-N
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Description

Fumitremorgin B is a tremorgenic mycotoxin originally isolated from fungi such as Aspergillus fumigatus and Penicillium species . It belongs to a class of naturally occurring 2,5-diketopiperazine alkaloids and is a prenylated metabolite. The compound's structure was first established in the 1970s, and its total synthesis has been achieved, confirming its complex molecular architecture . Biosynthetically, Fumitremorgin B is derived from brevianamide F, which is formed from L-tryptophan and L-proline by a nonribosomal peptide synthase. A key step in its biosynthesis involves prenylation by the enzyme FtmH at the N-1 position of the indole ring . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33N3O5 B1674182 1,2-dihydroxy-7-methoxy-10-(3-methylbut-2-enyl)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione CAS No. 12626-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dihydroxy-7-methoxy-10-(3-methylbut-2-enyl)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O5/c1-15(2)10-12-28-20-14-17(35-5)8-9-18(20)22-23(28)21(13-16(3)4)30-25(32)19-7-6-11-29(19)26(33)27(30,34)24(22)31/h8-10,13-14,19,21,24,31,34H,6-7,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIYXEFMCIRZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(C=CC(=C2)OC)C3=C1C(N4C(=O)C5CCCN5C(=O)C4(C3O)O)C=C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fumitremorgin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030203
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

12626-17-4
Record name Fumitremorgin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030203
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

211 - 212 °C
Record name Fumitremorgin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030203
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Producing Organisms and Ecological Context of Fumitremorgin B

Fungal Species Diversity and Isolation Sources

The ability to produce Fumitremorgin B is distributed across different fungal genera, most notably Aspergillus and Penicillium. These fungi have been isolated from a wide array of sources, indicating their adaptability and widespread distribution in the environment.

The genus Aspergillus is a primary and well-documented source of Fumitremorgin B. Several species within this genus are known producers, with isolates originating from diverse environments.

Aspergillus fumigatus : This ubiquitous saprophytic fungus is the most frequently cited producer of Fumitremorgin B nih.govnih.gov. It is commonly isolated from soil, compost, and decaying organic materials. A screening of twenty-six A. fumigatus strains found that twenty-three were capable of producing Fumitremorgin B in a rice medium nih.gov.

Aspergillus caespitosus : This species has also been identified as a producer of Fumitremorgin B, often co-producing it with another tremorgenic mycotoxin, verruculogen (B192650) nih.gov.

Aspergillus fischeri : A member of the Aspergillus section Fumigati, A. fischeri is also known to produce related fumitremorgin-class compounds frontiersin.org.

Table 1: Selected Aspergillus Species Producing Fumitremorgin B

Species Common Isolation Sources Key Findings
Aspergillus fumigatus Soil, decaying organic matter, compost Most common producer; high percentage of strains are toxigenic nih.gov.
Aspergillus caespitosus Soil, agricultural products Known to co-produce Verruculogen and Fumitremorgin B nih.gov.

The genus Penicillium also includes species capable of synthesizing Fumitremorgin B. Like Aspergillus, these fungi are found globally in various habitats.

Penicillium piscarium : This species was found to produce both Fumitremorgin B and verruculogen, suggesting a potential common biosynthetic origin for these tremorgens nih.govnih.gov.

Penicillium adametzioides : A strain of this species, isolated from a marine sponge, was shown to produce Fumitremorgin B, highlighting marine environments as a source for novel fungal metabolites nih.gov.

Penicillium verruculosum : Research into the biosynthesis of related compounds has utilized this species, indicating its role in producing these metabolites rsc.org.

Table 2: Selected Penicillium Species Producing Fumitremorgin B

Species Common Isolation Sources Key Findings
Penicillium piscarium Environmental sources Co-produces Verruculogen and Fumitremorgin B nih.govnih.gov.
Penicillium adametzioides Marine sponges Demonstrates that marine-derived fungi are a source of Fumitremorgin B nih.gov.

The genus Talaromyces is closely related to Penicillium, with many species previously classified within Penicillium. While Talaromyces species are known to produce a vast array of bioactive secondary metabolites, the production of Fumitremorgin B is predominantly documented in the genera Aspergillus and Penicillium frontiersin.org. While some reviews cover both Penicillium and Talaromyces from marine sources, specific examples link Fumitremorgin B production back to Penicillium strains within those studies nih.gov.

Environmental Factors Influencing Biosynthesis

The production of secondary metabolites like Fumitremorgin B is highly sensitive to environmental conditions. Fungi modulate their metabolic output in response to various external stimuli, including physical and chemical factors. While specific research pinpointing optimal conditions for Fumitremorgin B is limited, general principles of mycotoxin biosynthesis in related fungi provide valuable insights.

Temperature: Temperature is a critical factor regulating fungal growth and metabolism. For many Penicillium species, the optimal temperature for growth and secondary metabolite production is around 25°C . In studies on Penicillium chrysogenum, maximum penicillin production occurred between 25-28°C scholarsresearchlibrary.com. For toxigenic Aspergillus species like A. flavus, higher temperatures, sometimes between 36-38°C, can be optimal for development mdpi.com.

pH: The pH of the substrate significantly affects enzymatic processes involved in biosynthesis. The highest production of certain pigments (a class of secondary metabolites) by Penicillium isolates was observed when the initial pH of the culture medium was set to 6.0 .

Water Activity (aW) and Humidity: Water availability is crucial for fungal activity. High humidity (over 85%) is often conducive to the growth of Aspergillus species mdpi.com. Conversely, drought stress has been shown to be positively correlated with the production of certain mycotoxins by A. flavus mdpi.com. Both water availability and temperature can directly affect the expression of the gene clusters responsible for toxin biosynthesis nih.gov.

Nutrient Sources: The composition of the growth medium, particularly the sources of carbon and nitrogen, can greatly influence secondary metabolism. The production of Fumitremorgin B by A. fumigatus has been well-documented on rice media nih.gov.

Interspecific Fungal Interactions and Secondary Metabolite Production Modulation

Fungi exist in complex microbial communities where they constantly interact with other fungi, bacteria, and other organisms. These interactions, which can be competitive or synergistic, are potent drivers for the activation of otherwise silent biosynthetic gene clusters, leading to the production of secondary metabolites that are not observed in monocultures nih.gov.

A significant research finding demonstrated that the production of Fumitremorgin B by Aspergillus fumigatus can be directly induced through interspecies interaction. When A. fumigatus was grown in a standard laboratory culture by itself, Fumitremorgin B was undetectable. However, when it was co-cultured with the bacterium Streptomyces bullii, the production of Fumitremorgin B was initiated researchgate.net. This indicates that chemical signals from the competing bacterium triggered a defensive metabolic response in the fungus, activating the biosynthetic pathway for Fumitremorgin B and other compounds.

This phenomenon is a key ecological strategy for fungi. In competitive natural environments, such as soil, the ability to produce antimicrobial or antifungal compounds provides a significant advantage. The interaction between A. fumigatus and the bacterium Pseudomonas aeruginosa, for instance, involves intense competition for iron, a vital nutrient. In this interaction, A. fumigatus uses siderophores as a defense mechanism to secure iron, showcasing how microbial competition can modulate fungal physiology and defense plos.orgresearchgate.net. The induction of secondary metabolites through co-culturing is a promising strategy for discovering novel bioactive compounds and understanding the ecological roles of fungal metabolites bohrium.com.

Biosynthetic Pathways and Genetic Determinants of Fumitremorgin B

Overview of the Fumitremorgin Biosynthetic Pathway

The biosynthesis of fumitremorgin B is orchestrated by a cluster of genes, collectively known as the ftm gene cluster. researchgate.netmdpi.comresearchgate.net This cluster, identified in species like Aspergillus fumigatus, contains genes encoding various enzymes crucial for the step-wise conversion of primary metabolites into the final fumitremorgin B structure. researchgate.netniph.go.jpniph.go.jp The pathway involves the condensation of amino acids, prenylation, oxidation, and methylation reactions. wikipedia.orguniprot.orguniprot.org

Identification of Biosynthetic Precursors and Intermediates

The biosynthetic journey to fumitremorgin B begins with the condensation of two amino acids: L-tryptophan and L-proline. wikipedia.orguniprot.orguniprot.org This initial step yields the diketopiperazine brevianamide (B1173143) F. wikipedia.orguniprot.orguniprot.orgnih.gov Brevianamide F then undergoes prenylation to form tryprostatin B. wikipedia.orguniprot.orguniprot.org Subsequently, tryprostatin B is modified through a series of enzymatic reactions involving hydroxylation and cyclization, leading to intermediates such as tryprostatin A and fumitremorgin C. wikipedia.orguniprot.orguniprot.org Fumitremorgin C is then dihydroxylated to form 12α,13α-dihydroxyfumitremorgin C. wikipedia.orguniprot.orguniprot.org The final step in the biosynthesis of fumitremorgin B involves the prenylation of 12α,13α-dihydroxyfumitremorgin C. wikipedia.orguniprot.orguniprot.org

A simplified representation of key intermediates in the fumitremorgin B biosynthetic pathway is shown below:

IntermediatePrecursor(s)Enzyme(s) Involved (Examples)
Brevianamide FL-tryptophan, L-prolineFtmA/FtmPS
Tryprostatin BBrevianamide FFtmB/FtmPT1
Tryprostatin ATryprostatin BFtmC, FtmD
Fumitremorgin CTryprostatin AFtmE
12α,13α-dihydroxyfumitremorgin CFumitremorgin CFtmG
Fumitremorgin B12α,13α-dihydroxyfumitremorgin CFtmH/FtmPT2

Enzymology of Fumitremorgin B Biosynthesis

The conversion of precursors and intermediates into fumitremorgin B is catalyzed by a suite of enzymes encoded within the ftm gene cluster. researchgate.netniph.go.jpniph.go.jp These enzymes include nonribosomal peptide synthetases, prenyltransferases, cytochrome P450 monooxygenases, and methyltransferases. wikipedia.orgresearchgate.netuniprot.orguniprot.org

Nonribosomal Peptide Synthetases (e.g., FtmA/FtmPS)

Nonribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes responsible for the synthesis of nonribosomal peptides, which are a diverse class of natural products. researchgate.netresearchgate.net In the biosynthesis of fumitremorgin B, the NRPS enzyme FtmA (also known as FtmPS) catalyzes the initial committed step: the condensation of L-tryptophan and L-proline to form the cyclic dipeptide brevianamide F. wikipedia.orguniprot.orguniprot.orgnih.gov FtmA is described as a dimodular NRPS. niph.go.jpnih.gov

Prenyltransferases (e.g., FtmB, FtmH, FtmPT2)

Prenyltransferases are enzymes that catalyze the attachment of prenyl groups to various acceptor molecules. wikipedia.orguniprot.orguniprot.org In the fumitremorgin pathway, prenylation is a key modification step. FtmB (also known as FtmPT1) is a prenyltransferase that catalyzes the prenylation of brevianamide F to produce tryprostatin B. wikipedia.orgresearchgate.netuniprot.orguniprot.org Another prenyltransferase, FtmH (also known as FtmPT2), is responsible for the final prenylation step, converting 12α,13α-dihydroxyfumitremorgin C to fumitremorgin B. wikipedia.orgresearchgate.netuniprot.orguniprot.orgebi.ac.uk

Cytochrome P450 Monooxygenases (e.g., FtmC, FtmE, FtmG)

Cytochrome P450 monooxygenases are a superfamily of enzymes that catalyze a wide range of oxidation reactions. wikipedia.orguniprot.orguniprot.org Several cytochrome P450 enzymes are involved in the later stages of fumitremorgin biosynthesis. FtmC is involved in the oxidation of tryprostatin B to 6-hydroxytryprostatin B (also referred to as desmethyltryprostatin A). wikipedia.orgniph.go.jpniph.go.jpuniprot.orguniprot.org FtmE is a cytochrome P450 responsible for the cyclization of tryprostatin A to form fumitremorgin C. wikipedia.orgniph.go.jpniph.go.jpuniprot.orguniprot.org FtmG catalyzes the dihydroxylation of fumitremorgin C at the C-12 and C-13 positions, yielding 12α,13α-dihydroxyfumitremorgin C. wikipedia.orgniph.go.jpniph.go.jpuniprot.orguniprot.org

Methyltransferases (e.g., FtmD)

Methyltransferases are enzymes that transfer a methyl group from a donor molecule to an acceptor molecule. wikipedia.orguniprot.orguniprot.org FtmD is a putative methyltransferase involved in the fumitremorgin biosynthetic pathway. wikipedia.orgresearchgate.netuniprot.orguniprot.org It is thought to catalyze the methylation of 6-hydroxytryprostatin B to form tryprostatin A. wikipedia.orguniprot.orguniprot.org

Here is a summary of the enzymes and their proposed functions in the fumitremorgin B biosynthetic pathway:

Enzyme NameEnzyme TypeProposed Function
FtmA/FtmPSNonribosomal Peptide SynthetaseCondensation of L-tryptophan and L-proline to brevianamide F
FtmB/FtmPT1PrenyltransferasePrenylation of brevianamide F to tryprostatin B
FtmCCytochrome P450 MonooxygenaseOxidation of tryprostatin B to 6-hydroxytryprostatin B
FtmDMethyltransferaseMethylation of 6-hydroxytryprostatin B to tryprostatin A
FtmECytochrome P450 MonooxygenaseCyclization of tryprostatin A to fumitremorgin C
FtmGCytochrome P450 MonooxygenaseDihydroxylation of fumitremorgin C to 12α,13α-dihydroxyfumitremorgin C
FtmH/FtmPT2PrenyltransferasePrenylation of 12α,13α-dihydroxyfumitremorgin C to fumitremorgin B

Dioxygenases in Downstream Product Formation (e.g., FtmOx1 in Verruculogen (B192650) Synthesis from Fumitremorgin B)

FtmOx1, a nonheme iron and 2-oxoglutarate (Fe/2OG)-dependent endoperoxidase, plays a crucial role in the biosynthesis of verruculogen, a downstream product of fumitremorgin B. beilstein-journals.orgbeilstein-journals.org FtmOx1 accepts fumitremorgin B as a substrate and catalyzes the formation of verruculogen through the installation of an endoperoxide bridge between specific carbon atoms (C21 and C27) of fumitremorgin B. beilstein-journals.orgbeilstein-journals.orgrsc.org This enzyme can also catalyze other reactions, such as alcohol dehydrogenation and dealkylation, depending on the conditions and substrate analogues used. rsc.orgnih.gov Studies involving site-directed mutagenesis and structural analysis have investigated the catalytic mechanism of FtmOx1, particularly the roles of specific tyrosine residues like Y68 and Y224 in the endoperoxidation process. beilstein-journals.orgrsc.orgnih.gov

Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for fumitremorgin B biosynthesis are organized into a biosynthetic gene cluster (BGC), referred to as the ftm BGC. mdpi.commdpi.com This cluster has been identified and characterized in Aspergillus fumigatus and other related fungi like Neosartorya fischeri. mdpi.commdpi.comresearchgate.net The ftm BGC in A. fumigatus Af293 is located on chromosome 8 and consists of eight genes. mdpi.comresearchgate.net These genes encode various enzymes involved in the pathway, including a nonribosomal peptide synthetase (NRPS), cytochrome P450 monooxygenases, prenyltransferases, an O-methyltransferase, and an oxygenase. mdpi.com The products of the corresponding genes in the ftm clusters from different fungal strains show high sequence similarity. researchgate.net

Key enzymes encoded within the ftm BGC include:

FtmA: A nonribosomal peptide synthetase that catalyzes the initial condensation of L-tryptophan and L-proline to form brevianamide F. wikipedia.orgresearchgate.net

FtmB (FtmPT1): A prenyltransferase that prenylates brevianamide F to form tryprostatin B. wikipedia.orgresearchgate.netuni-marburg.de

FtmC, FtmE, and FtmG: Cytochrome P450 monooxygenases involved in downstream modifications, such as cyclization and hydroxylation steps leading to fumitremorgin C and its derivatives. wikipedia.org FtmE may cyclize tryprostatin B to form demethoxyfumitremorgin C, while FtmC can oxidize tryprostatin B to form desmethyltryprostatin A. wikipedia.org FtmE is also involved in the cyclization of tryprostatin A to produce fumitremorgin C. wikipedia.org FtmG is involved in the hydroxylation of fumitremorgin C and has been shown to catalyze spiro-ring formation in spirotryprostatin B, indicating potential pathway crosstalk. wikipedia.orgnih.gov

FtmD: Proposed to function as a methyltransferase. wikipedia.org

FtmH (FtmPT2): Another prenyltransferase that prenylates at the N-1 position of the indole (B1671886) ring to form fumitremorgin B from 12α, 13α-dihydroxyfumitremorgin C. wikipedia.orgresearchgate.net

The proposed biosynthetic pathway involves the formation of brevianamide F from L-tryptophan and L-proline, followed by prenylation to yield tryprostatin B. wikipedia.orgresearchgate.net Subsequent enzymatic steps, including oxidation, methylation, and cyclization catalyzed by cytochrome P450 enzymes and other modifying enzymes, lead to the formation of various intermediates and ultimately fumitremorgin B. wikipedia.orguni-marburg.de

Genetic Regulation of Fumitremorgin B Production

The genetic regulation of secondary metabolite production, including fumitremorgin B, in fungi like Aspergillus fumigatus is complex and involves various regulatory elements. The ftm BGC is part of a subtelomeric region on chromosome VIII that is regulated by LaeA, a global regulator of secondary metabolism. usda.gov While LaeA regulates genes within the fumitremorgin cluster, a transcription factor named FapR, also located in this region, has been shown to regulate other clusters (fumagillin and pseurotin) but not the fumitremorgin cluster. usda.gov

Studies investigating the role of other transcription factors, such as Skn7 and RofA, have indicated their involvement in the regulation of fumitremorgin synthesis. nih.gov For instance, deletion and overexpression of skn7 resulted in increased fumitremorgin synthesis compared to the wild type. nih.gov This suggests that Skn7 and potentially other regulators play a role in controlling the expression of genes within the ftm BGC and thus the production levels of fumitremorgin B. nih.gov

Chemoenzymatic Approaches in Biosynthetic Pathway Elucidation

Chemoenzymatic approaches have been valuable in elucidating specific steps and mechanisms within the fumitremorgin biosynthetic pathway, particularly concerning the activity of enzymes like FtmOx1. These methods often involve using purified enzymes or engineered host organisms to perform specific catalytic steps in vitro or in vivo. researchgate.netuni-marburg.de

For example, chemoenzymatic synthesis has been employed to study the formation of verruculogen from fumitremorgin B catalyzed by FtmOx1. nih.govresearchgate.net This involves using enzymatic C-H peroxidation to install the endoperoxide bridge characteristic of verruculogen. nih.govresearchgate.net The use of substrate analogues, such as 13-epi-fumitremorgin B, in conjunction with FtmOx1 has allowed researchers to generate unnatural endoperoxides and study the enzyme's promiscuity and catalytic mechanism. nih.govresearchgate.net

Heterologous expression of ftm genes in model organisms like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli has also been utilized to characterize the function of individual enzymes, such as prenyltransferases FtmPT1 and FtmPT2, and confirm their catalytic roles in the pathway. researchgate.netresearchgate.net These approaches provide a controlled environment to study enzyme activity and product formation, aiding in the complete mapping of the biosynthetic route. researchgate.net

Molecular Mechanisms of Action of Fumitremorgin B

Interaction with ATP-Binding Cassette (ABC) Transporters

ABC transporters are integral membrane proteins that utilize the energy from ATP hydrolysis to translocate a wide variety of substrates across cellular membranes. biosynth.comnih.gov They play crucial roles in physiological processes, including the transport of lipids, steroids, and xenobiotics. nih.govnih.gov Overexpression of certain ABC transporters is a significant mechanism of multidrug resistance in cancer, as they can actively pump chemotherapeutic drugs out of cancer cells, reducing intracellular drug accumulation and efficacy. biosynth.comnih.govaacrjournals.org Fumitremorgin B acts as an inhibitor of these efflux pumps. biosynth.com

Specificity for Breast Cancer Resistance Protein (BCRP/ABCG2)

Fumitremorgin B, and particularly its analog Fumitremorgin C (FTC), has been identified as a potent and relatively specific inhibitor of the Breast Cancer Resistance Protein, also known as BCRP or ABCG2. biosynth.comnih.govnih.govagscientific.comtoku-e.comcuni.czmdpi.commdpi.comsigmaaldrich.comnih.govaacrjournals.orgnih.govnih.govresearchgate.netmdpi.comoaepublish.comresearchgate.netconicet.gov.arjournal-dtt.orgamegroups.org BCRP is a half-transporter belonging to the G subfamily of ABC transporters and functions as a homodimer or multimer. nih.govmdpi.comaacrjournals.orgamegroups.org It is known to transport a broad range of substrates, including various chemotherapeutic agents like mitoxantrone, topotecan, and doxorubicin. nih.govnih.govaacrjournals.orgmdpi.comaacrjournals.orgjournal-dtt.org Studies have shown that Fumitremorgin B and its derivatives can effectively reverse resistance mediated by BCRP in cells overexpressing this transporter. aacrjournals.orgagscientific.commdpi.commdpi.comaacrjournals.orgjournal-dtt.org For instance, FTC almost completely reverses resistance mediated by BCRP in transfected MCF-7 cells. aacrjournals.org

Differential Inhibition of ABC Transporter Subfamilies

While Fumitremorgin B and its analogs are particularly potent against BCRP, research has also investigated their effects on other major ABC transporter subfamilies involved in MDR, namely P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Proteins (MRPs/ABCC subfamily). nih.govaacrjournals.orgcuni.cznih.govnih.govoaepublish.comresearchgate.netconicet.gov.araacrjournals.org Studies indicate that Fumitremorgin B and its derivatives exhibit significantly lower inhibitory activity against P-gp and MRP1 compared to BCRP. nih.govcuni.cznih.govnih.govoaepublish.comresearchgate.netaacrjournals.org This relative specificity makes Fumitremorgin B a valuable tool for studying BCRP-mediated transport and resistance mechanisms. cuni.cz However, some studies suggest that at higher concentrations, some FTC analogues might show some activity against other transporters. aacrjournals.orgethz.ch

Modulation of Cellular Drug Efflux Mechanisms

The primary mechanism by which Fumitremorgin B modulates cellular drug efflux is through the direct inhibition of ABC transporters, predominantly BCRP. biosynth.com By blocking the efflux activity of BCRP, Fumitremorgin B leads to increased intracellular accumulation of BCRP substrate drugs. biosynth.comaacrjournals.org This increased intracellular concentration can overcome the resistance phenotype conferred by the transporter, thereby resensitizing resistant cells to the cytotoxic effects of these drugs. aacrjournals.orgagscientific.commdpi.commdpi.comaacrjournals.orgjournal-dtt.org This modulation of efflux is a key aspect of Fumitremorgin B's potential in reversing multidrug resistance in cancer therapy. biosynth.comaacrjournals.org

Molecular Basis of BCRP/ABCG2 Inhibition

Understanding the molecular basis of how Fumitremorgin B inhibits BCRP is crucial for the rational design of more potent and specific inhibitors. Studies utilizing structural and computational approaches have provided insights into the interaction between Fumitremorgin B derivatives and BCRP. ethz.chnih.govacs.org

Binding Site Analysis

Cryo-electron microscopy (cryo-EM) studies of human ABCG2 bound to synthetic derivatives of Fumitremorgin C, such as Ko143, have revealed that these inhibitors bind to the central, inward-facing cavity of ABCG2. ethz.chnih.govacs.org This binding site is located within the transmembrane domains (TMDs) of the transporter. nih.govacs.org Binding of the inhibitor in this cavity physically blocks access for substrate molecules and prevents the conformational changes required for ATP hydrolysis and subsequent drug efflux. ethz.chnih.govacs.org

Biological Activities of Fumitremorgin B in Preclinical and in Vitro Models

Antimicrobial Activities

Fumitremorgin B exhibits antimicrobial properties against both fungi and bacteria.

Antifungal Spectrum against Phytopathogenic Fungi

Fumitremorgin B has shown significant antifungal activities against several phytopathogenic fungi. Studies have reported minimum inhibitory concentrations (MICs) ranging from 6.25 to 50 μg/mL against various fungal species. medchemexpress.comebi.ac.uk

Antifungal Activity of Fumitremorgin B against Phytopathogenic Fungi

Fungal SpeciesMIC Range (μg/mL)Source
Botrytis cinerea6.25-50 medchemexpress.comebi.ac.uk
Alternaria solani6.25-50 medchemexpress.comebi.ac.uk
Alternaria alternata6.25-50 medchemexpress.comebi.ac.uk
Colletotrichum gloeosporioides6.25-50 medchemexpress.comebi.ac.uk
Fusarium solani6.25-50 medchemexpress.comebi.ac.uk
Fusarium oxysporum f. sp. niveum6.25-50 medchemexpress.comebi.ac.uk
Fusarium oxysporum f. sp. vasinfectum6.25-50 medchemexpress.comebi.ac.uk
Gibberella saubinettii6.25-50 medchemexpress.comebi.ac.uk

These MIC values were reported to be comparable to those of the positive controls carbendazim (B180503) and hymexazol (B17089) in some studies. ebi.ac.uk Fumitremorgin B has also been reported to have moderate activity against Candida albicans with a MIC of 50 μM. mdpi.com

Antibacterial Spectrum against Various Bacterial Strains

Fumitremorgin B has demonstrated antibacterial activity, although some studies indicate it may be weak against certain strains. It showed weak activity against M. smegmatis, S. aureus, E. coli, and P. aeruginosa in one in vitro assay. mdpi.com However, other research suggests activity against Staphylococcus aureus and MRSA (methicillin-resistant S. aureus). researchgate.netresearchgate.net Another study reported weak activity against vancomycin-resistant E. faecalis, M. bovis, and E. coli. mdpi.com

Cellular Proliferation Inhibition in In Vitro Systems (e.g., U937, PC3 cells)

Fumitremorgin B has been shown to inhibit the proliferation of certain cancer cell lines in vitro. It inhibits the proliferation of U937 cells and PC3 cells. medchemexpress.combertin-bioreagent.com

Inhibitory Activity of Fumitremorgin B on Cell Proliferation

Cell LineIC₅₀ (μM)Incubation TimeSource
U93714.123 or 4 days medchemexpress.combertin-bioreagent.com
PC343.363 or 4 days medchemexpress.combertin-bioreagent.com

These findings suggest a potential for fumitremorgin B as an antiproliferative agent in specific cell types.

Modulation of Osteoclastogenesis and Function in In Vitro Models

Research, particularly on Fumitremorgin C (FTC), a related compound, indicates that fumitremorgin-type alkaloids can modulate osteoclast formation and function in vitro. Studies have shown that FTC is capable of suppressing osteoclastogenesis in a dose-dependent manner in bone marrow-derived macrophages (BMMs). nih.gov At concentrations of 2.5 µM and higher, FTC significantly decreased the number of TRAcP-positive osteoclasts. nih.gov The modulation involves suppressing RANKL-induced signaling pathways, which are crucial for osteoclast formation and function. nih.govresearchgate.netdntb.gov.ua

Neurotoxicological Research and Mechanisms in Experimental Models

Fumitremorgin B is known as a tremorgenic mycotoxin, meaning it can cause tremors. medchemexpress.comtoku-e.com

Investigation of Neurological Effects

Fumitremorgins, including Fumitremorgin B, are a group of fungal metabolites that act on the central nervous system, leading to sustained tremors, convulsions, and potentially death in animals. nih.govnih.govresearchgate.net Animal studies have demonstrated that fumitremorgin B can induce tremors. nih.gov While the detailed mode of action of these mycotoxins on the nervous system is not fully elucidated, research on related fumitremorgins like Fumitremorgin A (FTA) suggests effects on the brain stem and spinal cord, increasing spontaneous discharges in peripheral motor nerves. ebi.ac.ukresearchgate.net Fumitremorgin B has also been shown to cause DNA damage in human lymphocytes in in vitro genotoxicity assessments. nih.govresearchgate.net

Comparative Studies with Related Tremorgenic Alkaloids

Fumitremorgin B (FTB) is a member of the tremorgenic indole (B1671886) alkaloid family, which includes compounds known for their ability to induce tremors and neurological effects in animals. Comparative studies with related tremorgenic alkaloids, such as Fumitremorgin A (FTA), Verruculogen (B192650), and Penitrem A, have shed light on the relative potencies and distinct biological activities of these compounds in preclinical and in vitro models.

Research indicates that the tremorgenic potency can vary among these related alkaloids. In some studies, Fumitremorgin A has been reported as the most potent compound within the fumitremorgin group, with Fumitremorgin B and C being less potent oup.com. However, other findings suggest that Fumitremorgin B can cause more severe convulsions than Fumitremorgin A in mice uva.nl. Verruculogen is also recognized as a highly potent tremorgenic mycotoxin uva.nl.

In vitro studies comparing the genotoxicity of several tremorgenic mycotoxins, including Fumitremorgin B, paxilline, penitrem A, verruculogen, and verrucosidin (B1238970), have been conducted using assays like the Ames Salmonella/mammalian-microsome assay and the single-cell gel electrophoresis assay on human lymphocytes. According to one study, all tested mycotoxins except penitrem A exhibited some degree of genotoxicity, with verrucosidin showing the highest toxic potential chemfaces.comresearchgate.net. Fumitremorgin B and verruculogen were shown to have genotoxicity in this context researchgate.net.

Comparisons of antifungal activities have also been made. Fumitremorgin B and verruculogen have demonstrated significant antifungal activities against various phytopathogenic fungi, including Botrytis cinerea, Alternaria solani, and Alternaria alternata, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 50 μg/mL. These values were comparable to those of positive controls like carbendazim and hymexazol chemfaces.comebi.ac.uk.

Furthermore, studies evaluating toxicity against brine shrimps (Artemia salina) have shown that both Fumitremorgin B and verruculogen exhibit significant toxicities. One study reported median lethal concentration (LC50) values of 13.6 μg/mL for Fumitremorgin B and 15.8 μg/mL for verruculogen chemfaces.comebi.ac.uk.

The mechanism of action for tremorgenic alkaloids is complex and not fully elucidated, but they are thought to interfere with neurotransmitter release, particularly affecting GABAergic neurotransmission oup.comnih.gov. Some tremorgenic indole alkaloids, including verruculogen, have been shown to inhibit smooth-muscle high-conductance Ca2+-activated potassium channels oup.com. While Fumitremorgin B's specific interaction with these channels compared to others is an area of ongoing research, the shared structural features of these compounds suggest potential commonalities or variations in their molecular targets.

Comparative In Vitro Activities of Fumitremorgin B and Verruculogen

CompoundAntifungal Activity (MIC, μg/mL)Brine Shrimp Toxicity (LC50, μg/mL)
Fumitremorgin B6.25 - 5013.6
Verruculogen6.25 - 5015.8

Note: Data compiled from comparative studies on the biological activities of these compounds chemfaces.comebi.ac.uk. Antifungal activity MIC values represent a range observed across different phytopathogenic fungi.

Comparative Genotoxicity of Tremorgenic Mycotoxins (In Vitro)

CompoundGenotoxicity (Ames test / Human lymphocytes)
Fumitremorgin BPositive (Human lymphocytes)
PaxillinePositive (Human lymphocytes)
Penitrem ANegative
VerruculogenPositive (Ames test / Human lymphocytes)
VerrucosidinPositive (Ames test / Human lymphocytes)

Note: Data based on genotoxicity assessment in specific in vitro assays chemfaces.comresearchgate.net.

Structural Derivatization and Analog Research of Fumitremorgin B

Design and Synthesis of Fumitremorgin B Analogs

The design and synthesis of fumitremorgin B (FTB) analogs aim to modify its core structure to investigate the impact of these changes on biological activity, solubility, and stability. Total synthesis approaches have been developed to access FTB and its related epimeric isomers and demethoxy derivatives. One such method involves the preparation of a dehydro-pentacyclic intermediate through a sequence including Pictet-Spengler reaction and DDQ oxidation. A key step in this synthesis is the dihydroxylation of this intermediate, which can yield either the cis-diol or the trans-diol depending on the reaction conditions. Direct oxidation with osmium tetroxide afforded the cis-diol, while treatment with N-bromosuccinimide provided the trans-diol. Subsequent selective prenylation of these diols allowed for the synthesis of fumitremorgin B and 13-epi-fumitremorgin B, respectively. nih.govnih.govuni.luchem960.com

Semisynthetic routes have also been explored to create specific fumitremorgin B derivatives. For instance, 13-oxo-fumitremorgin B was synthesized from purified fumitremorgin B obtained from Aspergillus fumigatus fermentation. This semisynthesis involved the selective oxidation of the C13-OH position using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), achieving a yield of 65%. sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies are crucial for understanding how structural modifications to fumitremorgin B and its analogs influence their biological activities. These studies provide insights into the key structural features required for interaction with biological targets, such as ABC transporters and antimicrobial pathways.

Impact on ABC Transporter Inhibition

Fumitremorgin B is known to inhibit ABC transporters, which are integral membrane proteins involved in the transport of various substrates across cell membranes. wikipedia.org This inhibition is particularly relevant in the context of multidrug resistance (MDR) in cancer cells, where ABC transporters can efflux chemotherapeutic agents, reducing their intracellular concentration and efficacy. wikipedia.orgsdsc.eduuni.lu

SAR studies on fumitremorgin C (FTC) analogs, such as Ko143, a potent and selective ABCG2 inhibitor, have provided valuable information about the structural requirements for inhibiting this specific transporter. sdsc.edumycocentral.eunih.govlabsolu.ca While these studies focus on FTC analogs, the principles can often be extended to the broader fumitremorgin class, including FTB, due to their structural similarities. Studies with Ko143 derivatives based on a ring-opened scaffold showed a loss of ABCG2 inhibitory activity, whereas closed-ring, tetracyclic analogs were highly potent inhibitors. nih.gov This suggests the importance of the tetracyclic ring system for potent ABCG2 inhibition. The binding of Ko143 derivatives to the central, inward-facing cavity of ABCG2 blocks substrate access and prevents conformational changes necessary for ATP hydrolysis. labsolu.ca

Further SAR investigations on a series of FTC analogues explored the impact of substituents at different positions on ABCG2 inhibitory activity. These studies, involving the screening of diastereoisomers with variations at two substituent positions (R1 and R2), helped identify structural features that positively or negatively contribute to ABCG2 inhibition. sdsc.edu

Influence on Antimicrobial Activities

Research has also explored the antimicrobial activities of fumitremorgin B and its related indole (B1671886) diketopiperazine alkaloids, along with their SAR. Studies evaluating the antimicrobial activity of various indole diketopiperazine analogs, including mimics of fumitremorgin B, have aimed to identify structural features that influence their efficacy against different microorganisms. nih.govnih.govnih.govchem960.com

In one study, the antimicrobial activity and SAR of 24 indole diketopiperazine alkaloids were investigated. nih.govchem960.com Certain compounds, designed as tryprostatin B mimics, showed significant inhibition against Gram-positive bacteria. nih.govchem960.com For example, compounds 3b and 3c exhibited potent activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli with low minimum inhibitory concentration (MIC) values. nih.govchem960.com Fumitremorgin B itself has shown anti-phytopathogenic activity against fungi such as Fusarium graminearum, Phytophthora capsici, and V. mali. nih.govchem960.com These findings highlight that structural variations within the indole diketopiperazine core and attached prenyl groups can significantly impact the spectrum and potency of antimicrobial activity.

Chemoenzymatic Synthesis of Fumitremorgin B Derivatives

Chemoenzymatic synthesis approaches combine the power of chemical reactions with the specificity of enzymatic transformations to synthesize complex natural products and their derivatives. This strategy has been applied to the synthesis of fumitremorgin B derivatives, particularly those containing challenging structural features like the eight-membered endoperoxide ring found in related verruculogen (B192650) alkaloids.

The biosynthesis of fumitremorgins involves several enzymatic steps catalyzed by fungal enzymes, including nonribosomal peptide synthetases and prenyltransferases. mycocentral.eu These biosynthetic enzymes can be harnessed for chemoenzymatic synthesis.

A notable example is the chemoenzymatic synthesis of 13-oxoverruculogen, a rare fumitremorgin alkaloid. This synthesis utilized enzymatic C-H peroxidation catalyzed by verruculogen synthase (FtmOx1) and rhodium-catalyzed C-C bond activation. uni.lunih.govoncotarget.comfishersci.se In this approach, 13-epi-fumitremorgin B was employed as a substrate analog for FtmOx1-catalyzed endoperoxidation. uni.lunih.govoncotarget.comfishersci.se This demonstrated the utility of using substrate analogs and enzyme promiscuity in chemoenzymatic routes to access complex alkaloid architectures. The resulting product, 13-epi-verruculogen, was the first unnatural endoperoxide generated by FtmOx1 and was subsequently used in the synthesis of 13-oxoverruculogen. uni.lunih.govoncotarget.comfishersci.se This hybrid approach, combining biocatalysis and transition-metal catalysis, provides a powerful strategy for the synthesis of challenging natural product scaffolds. uni.lunih.govoncotarget.comfishersci.se

Advanced Methodologies for Studying Fumitremorgin B

Analytical and Spectroscopic Techniques for Characterization (e.g., HPLC, TLC, NMR, MS)

The characterization and quantification of Fumitremorgin B rely heavily on a suite of analytical and spectroscopic techniques. Chromatographic methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are fundamental for the separation and initial detection of Fumitremorgin B from complex fungal extracts. nih.govresearchgate.netnih.gov HPLC, often coupled with various detectors like UV-visible, photodiode array (PDA), or fluorescence detectors, offers high resolution and sensitivity for both qualitative and quantitative analysis. nih.govopenaccessjournals.com

Mass Spectrometry (MS), particularly in tandem with liquid chromatography (LC-MS or LC-MS/MS), provides highly sensitive and selective detection, allowing for the identification and quantification of Fumitremorgin B even at trace levels. nih.govnih.govekb.eg LC-MS/MS is considered a modern and widely used technique for mycotoxin analysis due to its sensitivity, specificity, and reliability. nih.gov It enables the simultaneous identification of multiple mycotoxins in a single run. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of Fumitremorgin B, providing detailed information about its complex arrangement of atoms. researchgate.netekb.eg NMR data, including 1D and 2D experiments, are essential for confirming the chemical structure of isolated compounds. researchgate.net

Predicted Collision Cross Section (CCS) values, obtainable through techniques coupled with ion mobility spectrometry (IMS), can also aid in the identification and characterization of Fumitremorgin B by providing information about its three-dimensional structure and size in the gas phase. uni.lu

Genetic Engineering and Heterologous Expression Systems for Biosynthesis

Genetic engineering and heterologous expression systems have become powerful tools for studying the biosynthesis of Fumitremorgin B and related indole (B1671886) alkaloids. By expressing the genes responsible for the biosynthetic pathway in a suitable host organism, researchers can investigate the function of individual enzymes and produce specific intermediates or derivatives. nih.govresearchgate.netjst.go.jp

The fumitremorgin biosynthetic gene cluster (ftm) in Aspergillus fumigatus consists of several genes encoding enzymes such as nonribosomal peptide synthetases, cytochrome P450 monooxygenases, prenyltransferases, an O-methyltransferase, and an oxygenase. mdpi.com Heterologous expression of these genes in hosts like Aspergillus nidulans or Saccharomyces cerevisiae has been successfully used to produce intermediates like tryprostatin B and to study the enzymatic steps involved in the pathway. nih.govresearchgate.netjst.go.jp For example, expression of genes from the fumitremorgin cluster in A. nidulans has led to improved production of tryprostatin B. nih.gov Studies using S. cerevisiae as a heterologous host have also helped in understanding the formation of spiro-carbons in related compounds. mdpi.com

Heterologous expression systems facilitate the production of sufficient quantities of key intermediates for biochemical studies and the elucidation of enzymatic mechanisms. jst.go.jpmdpi.com While yeast can be a robust platform, other systems like Aspergillus niger have also been explored for the production of specific fumitremorgin-related compounds. jst.go.jp

Bioinformatic Approaches for Genomic Analysis (e.g., antiSMASH, BLASTp)

Bioinformatic tools are indispensable for identifying and analyzing the biosynthetic gene clusters (BGCs) responsible for producing Fumitremorgin B and other secondary metabolites. Tools like antiSMASH are widely used to predict BGCs within fungal genomes by identifying characteristic genes encoding enzymes involved in secondary metabolism, such as nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). mdpi.combiorxiv.orgnih.govresearchgate.net

BLAST (Basic Local Alignment Search Tool), specifically BLASTp for protein sequence comparison, is used to identify homologous genes and enzymes within and across different fungal species. nih.gov This helps in understanding the evolutionary relationships of BGCs and predicting the function of uncharacterized genes based on similarity to known enzymes. nih.gov

Genomic analysis using these tools has revealed the presence of the ftm BGC in Aspergillus fumigatus and other related species. mdpi.comnih.gov This genomic information fundamentally underpins enzymatic and mechanistic studies of fumitremorgin biosynthesis. mdpi.com Bioinformatic analysis can also be coupled with chemical similarity approaches to link detected metabolites to their corresponding BGCs. biorxiv.orgresearchgate.net

Cellular and Biochemical Assays for Functional Characterization (e.g., cellular proliferation, drug accumulation, enzymatic assays)

Cellular and biochemical assays are employed to characterize the biological functions of Fumitremorgin B and the activity of the enzymes involved in its biosynthesis.

Cellular assays, such as those measuring cellular proliferation, are used to assess the cytotoxic or growth inhibitory effects of Fumitremorgin B on various cell lines. While the prompt excludes dosage and safety profiles, the methods of using cellular proliferation assays are relevant for functional characterization.

Drug accumulation assays are utilized to investigate the interaction of Fumitremorgin B with cellular transporters, particularly ABC transporters like ABCG2 (BCRP). aacrjournals.orgplos.org Studies have shown that Fumitremorgin C, a related compound, can increase the intracellular accumulation of certain drugs by inhibiting efflux pumps. aacrjournals.org These assays involve measuring the intracellular concentration of a compound in the presence and absence of Fumitremorgin B or its analogs. aacrjournals.org

Enzymatic assays are crucial for characterizing the activity of the enzymes encoded by the ftm gene cluster. These assays typically involve incubating purified or partially purified enzymes with their substrates and analyzing the reaction products using techniques like LC-MS. mdpi.comacs.org For example, in vitro enzymatic assays have been used to study the function of enzymes involved in spiro-carbon formation in the fumitremorgin pathway. mdpi.com Assays with isotope-labeled substrates can provide insights into the mechanistic details of enzyme catalysis. acs.orgnsf.gov

Structural Biology Techniques for Protein-Ligand Interactions (e.g., Cryo-EM)

Structural biology techniques, such as Cryo-Electron Microscopy (Cryo-EM), are increasingly used to study the three-dimensional structures of proteins involved in Fumitremorgin B biosynthesis and their interactions with substrates or inhibitors. creative-biostructure.comfrontiersin.org Cryo-EM allows for the determination of protein structures, including large and flexible complexes, without the need for crystallization. creative-biostructure.comfrontiersin.org

While specific Cryo-EM structures of Fumitremorgin B-bound proteins were not explicitly found in the search results, Cryo-EM is a powerful tool for elucidating protein-ligand interactions at a near-atomic level. creative-biostructure.comfrontiersin.orgnottingham.ac.uknih.govnih.gov This is particularly relevant for understanding how biosynthetic enzymes bind and transform their substrates or how Fumitremorgin B interacts with cellular targets like ABC transporters. Cryo-EM can provide crucial insights into the binding pockets, conformational changes upon ligand binding, and the molecular basis of enzyme catalysis or transporter function. creative-biostructure.comfrontiersin.orgnottingham.ac.uknih.gov

Isotopic Labeling in Mechanistic Pathway Elucidation

Isotopic labeling is a classical yet still powerful technique for elucidating the intricate mechanisms of biosynthetic pathways, including that of Fumitremorgin B. nih.gov By feeding isotopically labeled precursors (e.g., with ¹³C, ¹⁵N, or ²H) to fungal cultures or using them in in vitro enzymatic reactions, researchers can track the incorporation of these isotopes into the final product or intermediates. acs.orgnih.govresearchgate.net

Analysis of the labeling patterns in the isolated compounds using techniques like NMR and MS provides direct evidence for the sequence of enzymatic steps and the rearrangement of atoms during the biosynthesis. nih.gov Isotopic labeling experiments have been historically used to establish steps in the synthesis of indole alkaloids. researchgate.net More recently, they have been combined with studies using recombinant enzymes to gain detailed mechanistic insights into specific catalytic reactions within the pathway. acs.orgnih.gov For instance, activity assays with isotope-labeled chemicals have been used to study the hydroxylation and dealkylation reactions catalyzed by FtmOx1, an enzyme involved in fumitremorgin biosynthesis. acs.orgnsf.gov

Academic and Theoretical Implications of Fumitremorgin B Research

Advancements in Understanding Fungal Secondary Metabolite Biosynthesis

Research into Fumitremorgin B has significantly advanced the understanding of fungal secondary metabolite biosynthesis. Fumitremorgins belong to a class of naturally occurring 2,5-diketopiperazines derived from L-tryptophan and L-proline. wikipedia.org The biosynthesis involves a series of enzymatic steps catalyzed by a dedicated gene cluster. wikipedia.orgmdpi.com

The pathway begins with the condensation of L-tryptophan and L-proline to form brevianamide (B1173143) F, a reaction catalyzed by a nonribosomal peptide synthetase, FtmA. wikipedia.orguniprot.org Brevianamide F then undergoes prenylation by the prenyltransferase FtmB, yielding tryprostatin B. wikipedia.orguniprot.org The pathway to Fumitremorgin B involves further modifications, including hydroxylation and another prenylation step. wikipedia.org Specifically, FtmG, a cytochrome P450 monooxygenase, is involved in the hydroxylation of fumitremorgin C to 12α, 13α-dihydroxyfumitremorgin C. wikipedia.org Subsequently, the prenyltransferase FtmH catalyzes the prenylation at the N-1 position of the indole (B1671886) ring of 12α, 13α-dihydroxyfumitremorgin C, leading to the formation of Fumitremorgin B. wikipedia.orguniprot.orgresearchgate.net

Studies have identified the biosynthetic gene cluster (ftm) responsible for fumitremorgin production in Aspergillus fumigatus. mdpi.comresearchgate.nettandfonline.com This cluster typically consists of several genes encoding enzymes such as nonribosomal peptide synthetases, cytochrome P450 monooxygenases, prenyltransferases, and methyltransferases, all working in concert to produce the final compound. wikipedia.orgmdpi.com Understanding the function of each gene and enzyme within this cluster has been crucial in deciphering the complex biosynthetic route of Fumitremorgin B and related compounds. tandfonline.com Research has also revealed variations in these gene clusters among different fungal strains, contributing to the diversity of fumitremorgin-type alkaloids. researchgate.netnih.gov

The study of Fumitremorgin B biosynthesis also provides insights into the regulation of secondary metabolism in fungi. For instance, the deletion of certain histone deacetylases has been shown to increase the production of Fumitremorgin B, indicating the involvement of epigenetic mechanisms in controlling its biosynthesis. annualreviews.org

Contributions to Drug Resistance Mechanism Research

Fumitremorgin B, particularly through its related compound Fumitremorgin C (FTC), has made significant contributions to the understanding of drug resistance mechanisms, especially those mediated by ATP-binding cassette (ABC) transporters. mdpi.comnih.govaacrjournals.org ABC transporters are membrane proteins that efflux various substrates, including many therapeutic drugs, out of cells, leading to multidrug resistance (MDR) in various diseases, including cancer. mdpi.comnih.govnih.gov

Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a prominent ABC transporter associated with clinical drug resistance in cancer. mdpi.comnih.gov FTC was identified as a potent and specific inhibitor of BCRP. mdpi.comaacrjournals.orgnih.gov Studies using FTC have demonstrated its ability to reverse BCRP-mediated resistance to several chemotherapeutic drugs, such as mitoxantrone, doxorubicin, and topotecan, in cell lines overexpressing BCRP. mdpi.comaacrjournals.org This reversal of resistance is linked to an increase in intracellular drug accumulation due to the inhibition of BCRP's efflux activity. aacrjournals.orgmdpi.com

The study of FTC and its analogues, such as Ko143, has been instrumental in understanding the interaction between inhibitors and BCRP. nih.govmdpi.com These compounds have served as valuable tools to probe the function and structure of BCRP. aacrjournals.orgmedchemexpress.com The development of potent and specific BCRP inhibitors, inspired by the structure of fumitremorgins, is a key area of research aimed at overcoming MDR in cancer treatment. nih.govnih.govmdpi.com

While Fumitremorgin C is a potent BCRP inhibitor, its neurotoxicity has limited its direct clinical application. nih.govaacrjournals.org However, the insights gained from studying its interaction with BCRP have paved the way for the design and evaluation of less toxic analogues with improved pharmacological properties, which hold promise as chemosensitizers in combination with chemotherapy. nih.govmdpi.com

Development of Novel Biochemical Probes and Research Tools

Fumitremorgin B and its derivatives have been utilized in the development of novel biochemical probes and research tools to investigate various biological processes. As discussed, Fumitremorgin C has been widely used as a pharmacological tool to study the expression and molecular action of BCRP. aacrjournals.orgmedchemexpress.com Its specificity for BCRP makes it valuable for distinguishing the contribution of this transporter from other ABC transporters like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1) in drug resistance studies. aacrjournals.orgnih.gov

Beyond BCRP research, the complex structure of Fumitremorgin B and its biosynthetic intermediates makes them interesting targets for chemical synthesis studies, which can lead to the development of modified compounds with altered biological activities or improved properties as probes. mdpi.comacs.org

Furthermore, enzymes involved in the biosynthesis of Fumitremorgin B, such as FtmOx1 (Verruculogen synthase), which catalyzes the formation of an endoperoxide bridge in the conversion of Fumitremorgin B to verruculogen (B192650), have been subjects of structural and mechanistic studies. nih.govnih.govnih.gov Understanding the catalytic mechanism of these enzymes can inform the design of inhibitors or modulators, which could serve as biochemical tools to dissect specific steps in fungal metabolism or to explore enzyme function. nih.govnih.gov For example, structural studies of FtmOx1 in complex with Fumitremorgin B have provided insights into the enzyme's active site and catalytic mechanism. nih.govnih.gov

The use of noncanonical tyrosine analogues has also been employed to probe the control of radical intermediates during the endoperoxide installation catalyzed by FtmOx1, highlighting the application of chemical biology approaches to understand the enzymatic transformation of Fumitremorgin B. nih.gov

Applications in Biocatalysis and Synthetic Biology

The enzymes involved in the biosynthesis of Fumitremorgin B and related indole alkaloids present opportunities in biocatalysis and synthetic biology. The ftm gene cluster encodes a suite of enzymes capable of performing complex chemical transformations, such as nonribosomal peptide synthesis, prenylation, hydroxylation, and cyclization. wikipedia.orgmdpi.com These enzymes, particularly the prenyltransferases (FtmB and FtmH) and cytochrome P450 monooxygenases (FtmC, FtmE, and FtmG), are of interest for their potential use as biocatalysts in in vitro synthesis or for engineering novel biosynthetic pathways in heterologous hosts. wikipedia.orguniprot.orgresearchgate.net

Biocatalysis utilizes enzymes to catalyze chemical reactions, often offering advantages such as high selectivity, efficiency under mild conditions, and reduced environmental impact compared to traditional chemical synthesis. The prenyltransferases from the fumitremorgin pathway, for instance, catalyze the regioselective prenylation of indole rings, a reaction that can be challenging to achieve selectively through chemical means. researchgate.net Overexpression and characterization of these enzymes, such as FtmPT1 (FtmB) and FtmPT2 (FtmH), have demonstrated their potential for enzymatic synthesis of prenylated indole derivatives. researchgate.net

Synthetic biology approaches can leverage these biosynthetic genes and enzymes to engineer microorganisms for the production of Fumitremorgin B or novel indole alkaloid structures. By manipulating the ftm gene cluster or combining genes from different secondary metabolic pathways, researchers can explore the potential for producing diverse and potentially valuable compounds. mdpi.comnih.gov For example, studies have shown that enzymes from the fumitremorgin pathway can be involved in the biosynthesis of other related compounds like spirotryprostatins, indicating potential for pathway crosstalk and diversification through synthetic biology. nih.gov

The ability to heterologously express and engineer these fungal enzymes opens avenues for developing sustainable and efficient biocatalytic processes for the production of complex natural products and their analogues.

Insights into Chemical Ecology and Inter-Organismal Interactions

Fumitremorgin B, as a secondary metabolite produced by fungi, plays a role in the chemical ecology of these organisms and their interactions with other organisms in their environment. Secondary metabolites are known to mediate interactions between fungi and other microbes, plants, insects, and animals. frontiersin.orgresearchgate.nettaylorfrancis.com

Fumitremorgin B has been reported to exhibit antifungal properties against certain phytopathogenic fungi. mdpi.commedchemexpress.combeilstein-journals.org This suggests a potential role in interspecific competition, where the producing fungus uses Fumitremorgin B to inhibit the growth of competing fungi. Studies have also indicated antifeedant properties against insects, which could serve as a defense mechanism against herbivory. beilstein-journals.org

Research involving co-culturing of fungi has provided insights into how the production of secondary metabolites like Fumitremorgin B is influenced by the presence of other organisms and how these compounds mediate interactions. For example, co-culturing Aspergillus fischeri with Xylaria cubensis led to an increased production of Fumitremorgin B by A. fischeri, suggesting a chemical response to the presence of a competitor. frontiersin.orgnih.gov

The production of Fumitremorgin B by Aspergillus fumigatus, a human opportunistic pathogen, also has implications in the interaction between the fungus and the host. While the direct role of Fumitremorgin B in virulence is complex and not fully elucidated, secondary metabolites in general can influence host immune responses and contribute to the fungus's ability to colonize and cause disease. nih.govroyalsocietypublishing.org The conservation of the fumitremorgin biosynthetic gene cluster in pathogenic and nonpathogenic Aspergillus species, along with observed strain-level variation in production, highlights the ecological significance of this compound. nih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting Fumitremorgin B (FTB) in biological samples?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used. For example, Liu et al. (1996) optimized a one-step HPLC protocol using a C18 column, mobile phase of methanol:water (75:25), and detection at 254 nm, achieving a detection limit of 0.1 µg/g in corn samples .
  • Key Considerations : Validate the method with spiked recovery tests (80–110%) and ensure proper sample cleanup to avoid matrix interference. Include internal standards (e.g., structural analogs) for quantification accuracy.

Q. How can the structural characteristics of FTB be confirmed in newly isolated samples?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The Royal Society of Chemistry (2018) elucidated FTB’s structure via ¹H/¹³C NMR to identify its indole-diketopiperazine core and side-chain substituents, complemented by high-resolution MS (HRMS) for molecular formula verification (C₂₇H₃₃N₃O₅, m/z 479.57) .
  • Key Considerations : Compare spectral data with published reference libraries (e.g., CAS 12626-17-4) and use X-ray crystallography for absolute stereochemistry determination if crystalline samples are obtainable.

Q. What biosafety protocols are essential when handling FTB in laboratory settings?

  • Methodology : Follow mycotoxin handling guidelines, including:

  • Use of PPE (gloves, lab coats, N95 masks) to prevent inhalation or dermal exposure.
  • Work in a fume hood for weighing or solubilizing FTB.
  • Decontaminate waste with 10% sodium hypochlorite before disposal .
    • Key Considerations : Regularly calibrate air quality monitors to ensure FTB levels remain below OSHA’s permissible exposure limits (PELs).

Advanced Research Questions

Q. How can researchers design experiments to investigate FTB’s role in multidrug resistance (MDR) in cancer cells?

  • Methodology :

  • Cell Models : Use MCF-7/AdrVp breast cancer cells, which overexpress the BCRP transporter linked to FTB-associated resistance .
  • Functional Assays : Measure intracellular drug accumulation (e.g., mitoxantrone) via flow cytometry with/without FTB pretreatment. ATP-dependent efflux can be quantified using rhodamine 123 retention assays .
  • Knockdown Controls : Validate BCRP’s role via siRNA silencing and monitor reversal of resistance.
    • Data Interpretation : Compare IC₅₀ values of chemotherapeutics ± FTB. A ≥5-fold increase in resistance suggests BCRP-mediated efflux.

Q. What experimental strategies address contradictory findings on FTB’s modulation of ABC transporters?

  • Methodology :

  • Dose-Response Profiling : Test FTB across concentrations (0.1–50 µM) to identify biphasic effects (inhibition at low doses vs. induction at high doses).
  • Tissue-Specific Models : Compare transporter activity in hepatic (e.g., HepG2) vs. renal (e.g., HEK293) cell lines to assess organ-specific interactions.
  • Omics Integration : Perform RNA-seq to identify FTB-regulated genes beyond BCRP, such as other ABC transporters (e.g., MRP1) or metabolic enzymes .
    • Conflict Resolution : Replicate experiments under standardized conditions (pH, serum content) to minimize variability. Use isogenic cell lines to isolate transporter-specific effects.

Q. How can researchers elucidate FTB’s biosynthetic pathway in Aspergillus fumigatus?

  • Methodology :

  • Gene Cluster Analysis : Annotate the ftm cluster via genome mining (e.g., antiSMASH) to identify non-ribosomal peptide synthetases (NRPS) and cytochrome P450s involved in diketopiperazine formation .
  • Isotope Labeling : Feed ¹³C-labeled amino acids (tryptophan, proline) to trace precursor incorporation via NMR.
  • Knockout Mutants : Disrupt candidate genes (e.g., ftmE for epoxidation) and analyze FTB analogs (e.g., fumitremorgin C) via LC-MS/MS .
    • Validation : Compare metabolite profiles of wild-type vs. mutant strains to confirm pathway intermediates.

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1,2-dihydroxy-7-methoxy-10-(3-methylbut-2-enyl)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione
Reactant of Route 2
1,2-dihydroxy-7-methoxy-10-(3-methylbut-2-enyl)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.